N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide
Brand Name: Vulcanchem
CAS No.: 1020054-66-3
VCID: VC2650919
InChI: InChI=1S/C16H17ClN2O2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-12-6-7-14(17)15(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20)
SMILES: CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide

CAS No.: 1020054-66-3

Cat. No.: VC2650919

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide - 1020054-66-3

Specification

CAS No. 1020054-66-3
Molecular Formula C16H17ClN2O2
Molecular Weight 304.77 g/mol
IUPAC Name N-(3-amino-4-chlorophenyl)-2-(3-methylphenoxy)propanamide
Standard InChI InChI=1S/C16H17ClN2O2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-12-6-7-14(17)15(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20)
Standard InChI Key MRJYSYSOPKAATK-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Canonical SMILES CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N

Introduction

Chemical Structure and Properties

Molecular Composition and Identifiers

N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide is identified through several standard chemical nomenclature systems. The compound has a molecular formula of C16H17ClN2O2 with a corresponding molecular weight of 304.78 g/mol. It is registered with CAS Number 1020054-66-3 and MDL Number MFCD09997332, providing standardized identifiers for research and commercial applications .

Structural Features

The compound's architecture consists of several key functional groups:

  • An amino group (-NH2) at the 3-position of the chlorophenyl ring

  • A chlorine atom at the 4-position of the same phenyl ring

  • A propanamide backbone (-CH(CH3)-C(=O)-NH-)

  • A 3-methylphenoxy group attached to the α-carbon of the propanamide

This particular arrangement of functional groups creates a molecule with distinct chemical and potentially biological properties. The presence of both electron-donating (amino and methyl) and electron-withdrawing (chlorine) groups contributes to its reactivity profile.

Physical Properties

PropertyValueSource
Molecular FormulaC16H17ClN2O2
Molecular Weight304.78 g/mol
Physical StateSolid (inferred)Based on similar compounds
Hazard ClassificationIrritant
CAS Number1020054-66-3
MDL NumberMFCD09997332

Structural Analogs and Comparative Analysis

Related Compounds

Several structural analogs of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide exist with varying substitution patterns:

CompoundKey Structural DifferenceMolecular WeightCAS Number
N-(3-amino-4-chlorophenyl)-3-methoxypropanamideContains 3-methoxy group instead of 3-methylphenoxy228.67 g/molNot provided
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide4-methyl versus 3-methyl position on phenoxy group304.77 g/mol1020054-60-7
N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)propanamideContains 4-methoxyphenoxy instead of 3-methylphenoxy320.77 g/mol1020054-79-8

Structure-Activity Relationship Implications

The position of substituents on the phenoxy ring (3-methyl versus 4-methyl) may significantly impact the compound's biological activity and chemical properties. Similarly, the substitution of a methyl group with a methoxy group alters the electronic properties and potential hydrogen bonding capabilities of these molecules, which could influence their interactions with biological targets.

Research Gaps and Future Directions

Current Research Limitations

Research on N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamide appears limited, with few dedicated studies examining its specific properties and applications. This creates several knowledge gaps that warrant further investigation:

  • Comprehensive physical property characterization

  • Detailed biological activity profiling

  • Structure-activity relationship studies comparing its efficacy to structural analogs

  • Optimization of synthetic routes for improved yields and purity

Proposed Research Directions

Future research efforts could focus on:

  • Evaluating the compound's potential as an enzyme inhibitor, particularly against targets involved in inflammatory or proliferative pathways

  • Investigating its capacity to serve as a building block for constructing compound libraries for drug discovery

  • Conducting structural modification studies to optimize biological activity or chemical properties

  • Developing green chemistry approaches for its synthesis to enhance sustainability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator